molecular formula C14H19NO2 B2865646 3-AMINO-4-CYCLOHEXYL-BENZOIC ACID METHYL ESTER CAS No. 191287-06-6

3-AMINO-4-CYCLOHEXYL-BENZOIC ACID METHYL ESTER

Cat. No.: B2865646
CAS No.: 191287-06-6
M. Wt: 233.311
InChI Key: YUKWCGFURYBCDB-UHFFFAOYSA-N
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Description

3-AMINO-4-CYCLOHEXYL-BENZOIC ACID METHYL ESTER is an organic compound with the molecular formula C14H19NO2 It is a derivative of benzoic acid, featuring an amino group at the 3-position and a cyclohexyl group at the 4-position, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-AMINO-4-CYCLOHEXYL-BENZOIC ACID METHYL ESTER typically involves the esterification of 3-amino-4-cyclohexylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-AMINO-4-CYCLOHEXYL-BENZOIC ACID METHYL ESTER can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-AMINO-4-CYCLOHEXYL-BENZOIC ACID METHYL ESTER has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Methyl 3-amino-4-methylbenzoate: Similar structure but with a methyl group instead of a cyclohexyl group.

    Methyl 3-amino-4-ethylbenzoate: Similar structure but with an ethyl group instead of a cyclohexyl group.

Uniqueness: 3-AMINO-4-CYCLOHEXYL-BENZOIC ACID METHYL ESTER is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.

Properties

IUPAC Name

methyl 3-amino-4-cyclohexylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-17-14(16)11-7-8-12(13(15)9-11)10-5-3-2-4-6-10/h7-10H,2-6,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKWCGFURYBCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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